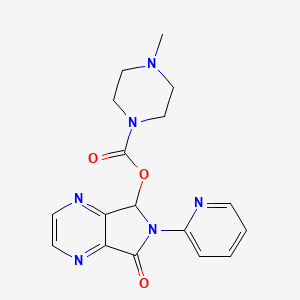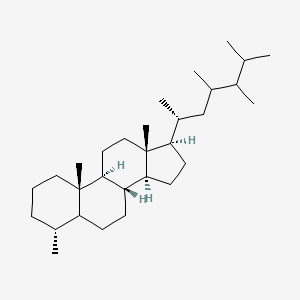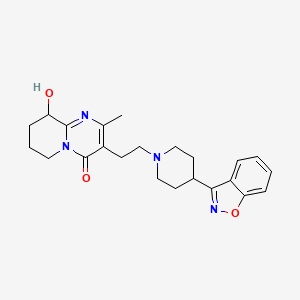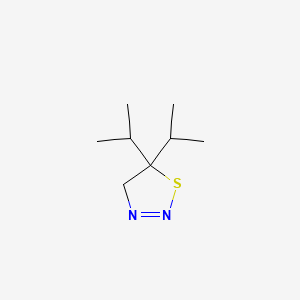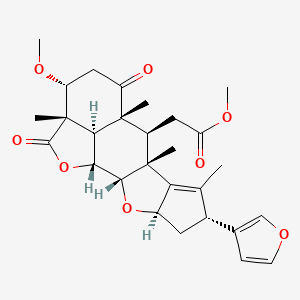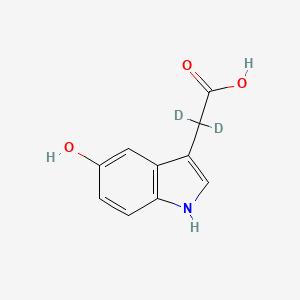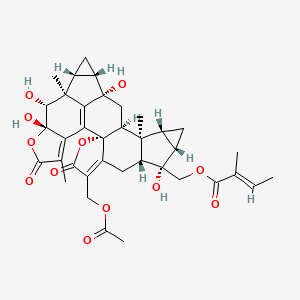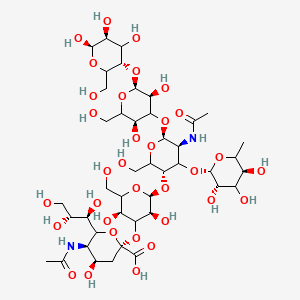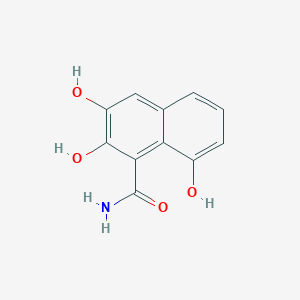
Levulinic-d5 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levulinic-d5 Acid, also known as 4-oxopentanoic-d5 acid, is a deuterated form of levulinic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a versatile platform chemical with a ketone group and a carboxylic acid group, making it a valuable intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Levulinic-d5 Acid can be synthesized through the hydrolysis of lignocellulosic biomass at elevated temperatures (100–250°C) using acid catalysts . The process involves the depolymerization of cellulose and hemicellulose fractions in biomass, followed by the conversion of the resulting monosaccharides into levulinic acid. Deuterated reagents are used to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves the use of renewable resources such as lignocellulosic biomass. The process includes pretreatment, hydrolysis, and dehydration steps, with the use of robust catalysts to improve reaction selectivity and yield . The separation and recovery of this compound from the reaction mixture are critical steps in the production process.
化学反応の分析
Types of Reactions
Levulinic-d5 Acid undergoes various chemical reactions, including:
Oxidation: Conversion to succinic acid or other oxidized derivatives.
Reduction: Formation of γ-valerolactone or other reduced products.
Substitution: Formation of esters, amides, and other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Succinic acid, maleic acid.
Reduction: γ-Valerolactone, valeric acid.
Substitution: Levulinic esters, levulinic amides.
科学的研究の応用
Levulinic-d5 Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various chemicals and materials.
Biology: Studied for its potential as a bio-based platform chemical.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fuel additives, solvents, and plasticizers
作用機序
Levulinic-d5 Acid exerts its effects through its functional groups. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in esterification and amidation reactions. These reactions enable this compound to act as an intermediate in various chemical pathways, targeting specific molecular structures and pathways in biological systems .
類似化合物との比較
Similar Compounds
Levulinic Acid: The non-deuterated form of Levulinic-d5 Acid, widely used in similar applications.
γ-Valerolactone: A reduced derivative of levulinic acid with applications in fuel additives and solvents.
Succinic Acid: An oxidized derivative of levulinic acid used in the production of polymers and resins.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways through isotopic labeling. This makes it a valuable tool in research for studying the behavior of levulinic acid derivatives under various conditions .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Levulinic-d5 Acid can be achieved through the oxidation of levulinic-d5 aldehyde using a suitable oxidizing agent.", "Starting Materials": [ "Levulinic-d5 aldehyde", "Oxidizing agent (e.g. potassium permanganate, hydrogen peroxide, etc.)", "Solvent (e.g. water, ethanol, etc.)" ], "Reaction": [ "Dissolve levulinic-d5 aldehyde in the solvent", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction mixture at a suitable temperature and pH", "Monitor the progress of the reaction using suitable analytical techniques (e.g. TLC, HPLC, etc.)", "Once the reaction is complete, isolate the product by filtration or extraction", "Purify the product using suitable techniques (e.g. recrystallization, chromatography, etc.)", "Characterize the product using suitable analytical techniques (e.g. NMR, IR, MS, etc.)" ] } | |
CAS番号 |
1206185-52-5 |
分子式 |
C5H8O3 |
分子量 |
121.147 |
IUPAC名 |
3,3,5,5,5-pentadeuterio-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2 |
InChIキー |
JOOXCMJARBKPKM-ZBJDZAJPSA-N |
SMILES |
CC(=O)CCC(=O)O |
同義語 |
3-Acetylpropionic-d5 Acid; 3-Oxobutanecarboxylic-d5 Acid; 4-Ketovaleric-d5 Acid; 4-Oxopentanoic-d5 Acid; 4-Oxovaleric-d5 Acid; Laevulinic-d5 Acid; Levulic-d5 Acid; NSC 3716; β-Acetylpropionic-d5 Acid; γ-Ketovaleric-d5 Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


